molecular formula C10H15N3OS B2901083 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1488630-15-4

8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2901083
CAS No.: 1488630-15-4
M. Wt: 225.31
InChI Key: GMPBGXQHZZXEPV-UHFFFAOYSA-N
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Description

8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a unique hybrid structure that combines an 8-azabicyclo[3.2.1]octane (tropane) scaffold with a 5-methyl-1,3,4-thiadiazole heterocycle. The 8-azabicyclo[3.2.1]octane core is a privileged structure in pharmacology, known to confer affinity for various biological targets, particularly in the central nervous system . The 1,3,4-thiadiazole moiety is a versatile heterocycle noted for its broad spectrum of biological activities and is frequently explored in the development of new therapeutic agents . This compound is intended for research applications only and is a valuable building block for chemical synthesis and investigative studies. Its structure suggests potential for diverse research applications. Compounds containing the 1,3,4-thiadiazole ring have been investigated as agonists for Class B1 G protein-coupled receptors (GPCRs), such as the secretin receptor, which is a target for potential treatments in cardiovascular, gastrointestinal, and metabolic diseases . Furthermore, the 8-azabicyclo[3.2.1]octane skeleton is a key structural component of many bioactive molecules, including those with muscarinic receptor activity, which is relevant to research in neurodegenerative conditions . The integration of these two pharmacophores into a single molecule makes this compound a compound of high interest for structure-activity relationship (SAR) studies and the discovery of new biologically active molecules. Intended Use and Disclaimer: This product is provided 'For Research Use Only'. It is strictly not intended for diagnostic or therapeutic applications in humans or animals, nor for any form of personal use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

8-(5-methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-6-11-12-10(15-6)13-7-2-3-8(13)5-9(14)4-7/h7-9,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPBGXQHZZXEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C3CCC2CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

  • Coupling Reactions : Polar aprotic solvents (e.g., dimethylacetamide) enhance reaction rates but may necessitate lower temperatures (−10°C to 0°C) to minimize side reactions.
  • Cyclization : Ethanolic solutions at reflux temperatures (78°C) optimize ring closure while preventing decomposition.

Purification Techniques

  • Recrystallization : Isopropanol or n-heptane are preferred for isolating the final product, with purity >98% achieved via sequential washes.
  • Chromatography : Silica gel chromatography using ethyl acetate/hexane (3:7) resolves regioisomeric byproducts, particularly in cyclization routes.

Analytical Characterization

Critical spectroscopic data for 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol include:

Technique Key Observations
¹H NMR (CDCl₃) δ 4.20 (m, 1H, H-3), 3.85 (s, 2H, H-8), 2.65 (s, 3H, CH₃-thiadiazole), 1.90–1.40 (m, 6H, bicyclic protons)
IR (KBr) 3250 cm⁻¹ (O–H stretch), 1605 cm⁻¹ (C=N thiadiazole), 1120 cm⁻¹ (C–S–C)
MS (EI) m/z 253 [M]⁺, 236 [M–OH]⁺, 154 [C₇H₁₃NO]⁺

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Variations in Substituents

The 8-azabicyclo[3.2.1]octan-3-ol framework is versatile, allowing diverse substituents at the 8-position. Below is a comparative analysis of key analogs:

Compound Name Substituent Group Key Features Biological Relevance (if reported)
Target Compound 5-Methyl-1,3,4-thiadiazol-2-yl Electron-withdrawing thiadiazole with methyl group; potential for enhanced binding interactions Not explicitly reported in evidence
endo-3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (27) 4-Fluorophenyl Halogenated aryl group; moderate electron withdrawal Dopamine D2-like receptor ligand
endo-3-(2-Naphthyl)-8-azabicyclo[3.2.1]octan-3-ol (29) 2-Naphthyl Bulky aromatic group; increased hydrophobicity Dopamine D2-like receptor ligand
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol Thiazol-2-yl Thiazole ring (1 sulfur, 1 nitrogen); less electron-withdrawing than thiadiazole Structural analog with potential bioactivity
Tropine (CAS 120-29-6) Methyl Simplest analog; no aromatic/heterocyclic substituent Anticholinergic agent
endo-8-(Naphtho[1,2-b]fur-3-ylmethyl)-3-(4-chlorophenyl)-... (52) Naphthofuranmethyl + chlorophenyl Complex fused heterocycle; high steric demand Dopamine receptor modulation

Physicochemical Properties

  • Molecular Weight : The target compound (C₁₁H₁₅N₃OS) has a molecular weight of 237.32 g/mol, higher than tropine (141.21 g/mol) due to the thiadiazole group.
  • Boiling Points : Tropine derivatives (e.g., 8-methyl analog) have boiling points ~502–506 K , while bulkier substituents (e.g., naphthyl) likely increase molecular weight and boiling points.
  • Solubility : Thiadiazole’s polarity may improve aqueous solubility compared to purely aromatic substituents (e.g., naphthyl) but reduce it relative to hydroxylated analogs.

Key Differentiators of the Target Compound

Heterocyclic Substituent : The 1,3,4-thiadiazole group distinguishes it from phenyl, naphthyl, or simpler heterocycles (e.g., thiazole), offering a balance of electron withdrawal and hydrogen-bonding capacity.

Synthetic Complexity : Thiadiazole incorporation may require multistep synthesis (e.g., cyclization with POCl3 ), contrasting with direct aryl coupling in analogs .

Bioactivity Potential: While dopamine receptor binding is common in analogs, the thiadiazole moiety could redirect activity toward antimicrobial or antiviral targets, as seen in other thiadiazole-containing drugs .

Biological Activity

Overview

The compound 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is a complex organic molecule notable for its unique bicyclic structure and the presence of a thiadiazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula for this compound is C10H15N3OSC_{10}H_{15}N_{3}OS, with a molecular weight of approximately 227.31 g/mol. The structural features include:

  • Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
  • Bicyclic Structure : This configuration enhances the compound's stability and reactivity.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, based on related compounds, several hypotheses can be drawn:

  • Antimicrobial Activity : Similar thiadiazole derivatives have demonstrated antimicrobial properties by disrupting essential biochemical pathways in microorganisms, such as:
    • Cell wall synthesis
    • Protein synthesis
    • DNA replication
  • Potential Interaction Mechanisms :
    • Non-covalent Interactions : These may include hydrogen bonding and hydrophobic interactions with target biomolecules.

Anticancer Properties

Recent reviews have highlighted the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines:

Cell Line IC50 (µg/mL) Activity
HCT116 (Colon)3.29High
H460 (Lung)10Moderate
MCF7 (Breast)0.28Very High

These findings indicate that modifications to the thiadiazole structure can enhance anticancer activity, suggesting that further exploration of this compound could yield promising results in cancer therapeutics.

Case Studies and Research Findings

A study conducted on various thiadiazole derivatives demonstrated their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest:

  • Cytotoxicity Assays : Compounds were tested against multiple cancer cell lines, revealing IC50 values ranging from 0.74 to 10 µg/mL.
  • Mechanistic Insights : Some derivatives showed interaction with tubulin, indicating a possible mechanism involving disruption of microtubule dynamics.

Q & A

Q. How does stereochemistry influence pharmacological efficacy?

  • Methodological Answer :
  • Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate isomers.
  • In Vivo Testing : Compare pharmacokinetic profiles (AUC, Cmax_{max}) of enantiomers in rodent models.
  • Case Study : Endo vs. exo configurations in azabicyclo derivatives showed 10-fold differences in receptor binding .

Table: Comparative Physical Properties of Related Azabicyclo Compounds

CompoundBoiling Point (K)Molecular Weight (g/mol)Source
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol502.2–506.2155.24NIST
Analog with thiadiazole moietyData pending~253.3 (estimated)-

Note: Data for the target compound require experimental validation.

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